molecular formula C11H10N2O3 B12866092 6-Amino-4-methoxyquinoline-2-carboxylic acid

6-Amino-4-methoxyquinoline-2-carboxylic acid

Cat. No.: B12866092
M. Wt: 218.21 g/mol
InChI Key: INVYNARMZWSAIZ-UHFFFAOYSA-N
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Description

6-Amino-4-methoxyquinoline-2-carboxylic acid is a quinoline derivative featuring a methoxy group at position 4, an amino group at position 6, and a carboxylic acid moiety at position 2. Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and receptor antagonism properties . The amino and carboxylic acid groups enhance hydrogen bonding and solubility, making this compound a candidate for drug development .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

6-amino-4-methoxyquinoline-2-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c1-16-10-5-9(11(14)15)13-8-3-2-6(12)4-7(8)10/h2-5H,12H2,1H3,(H,14,15)

InChI Key

INVYNARMZWSAIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC2=C1C=C(C=C2)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-methoxyquinoline-2-carboxylic acid typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting with 4-methoxyaniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.

Industrial Production Methods

In industrial settings, the production of 6-Amino-4-methoxyquinoline-2-carboxylic acid may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-methoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the amino group, leading to different derivatives.

    Substitution: The methoxy and amino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while substitution can lead to a variety of functionalized quinolines.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have highlighted the potential of quinoline derivatives, including 6-amino-4-methoxyquinoline-2-carboxylic acid, as anticancer agents. These compounds have shown efficacy against multidrug-resistant cancer cell lines by inhibiting P-glycoprotein (P-gp), a protein that often contributes to chemotherapy resistance . In one study, synthesized quinoline derivatives demonstrated significant inhibition of P-gp activity, suggesting their potential as adjuvants in cancer treatment.
  • Antimicrobial Properties
    • Quinoline derivatives have been recognized for their antimicrobial activities. Research indicates that modifications to the quinoline scaffold can enhance antibacterial and antifungal properties. The structural diversity allowed by substituents like the methoxy group may lead to improved interactions with microbial targets .
  • Anti-inflammatory Effects
    • Compounds similar to 6-amino-4-methoxyquinoline-2-carboxylic acid have been investigated for their anti-inflammatory effects. Studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
  • Enzyme Inhibition
    • The compound has also been studied as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes and disease states. Its carboxylic acid functionality allows it to bind effectively to the enzyme's active site, potentially leading to therapeutic applications in treating conditions like glaucoma and obesity .

Synthesis and Structural Modifications

The synthesis of 6-amino-4-methoxyquinoline-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. The ability to modify the structure at various positions allows researchers to tailor the compound's properties for specific applications.

Table 1: Synthesis Overview

StepReactantsConditionsProducts
1Benzaldehyde + Pyruvic Acid + p-AnisidineEthanol, refluxQuinoline derivative
2Quinoline derivative + Carboxylic acid reagentsAcidic conditions6-Amino-4-methoxyquinoline-2-carboxylic acid

Case Studies

  • Inhibition of P-glycoprotein
    • A study evaluated several quinoline derivatives for their ability to inhibit P-glycoprotein in cancer cells. The results indicated that specific substitutions on the quinoline core significantly enhanced P-gp inhibition, with some compounds showing higher efficacy than established inhibitors like verapamil .
  • Antimicrobial Testing
    • In another case study, derivatives were tested against various bacterial strains, revealing that specific modifications improved their antibacterial activity compared to standard antibiotics. This suggests a promising avenue for developing new antimicrobial agents based on the quinoline scaffold .
  • Carbonic Anhydrase Inhibition
    • Research focused on the binding interactions between 6-amino-4-methoxyquinoline-2-carboxylic acid and carbonic anhydrase revealed insights into its mechanism as an inhibitor. Structural analysis showed that the compound could effectively displace zinc-bound water molecules essential for enzyme activity, highlighting its potential therapeutic applications .

Mechanism of Action

The mechanism of action of 6-Amino-4-methoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The substituent positions and functional groups significantly influence physicochemical and biological properties. Key analogs include:

Table 1: Structural Comparison of Quinoline Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Features
6-Amino-4-methoxyquinoline-2-carboxylic acid 2-COOH, 4-OCH₃, 6-NH₂ C₁₁H₁₀N₂O₃ Enhanced H-bonding, solubility
4-Methoxyquinoline-2-carboxylic acid 2-COOH, 4-OCH₃ C₁₁H₉NO₃ Lacks 6-amino group; lower polarity
6-Methoxy-2-methylquinoline-4-carboxylic acid 4-COOH, 2-CH₃, 6-OCH₃ C₁₂H₁₁NO₃ Methyl enhances lipophilicity
6-Chloro-2-methylquinoline-4-carboxylic acid 4-COOH, 2-CH₃, 6-Cl C₁₁H₈ClNO₂ Chloro group increases stability
6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid 4-COOH, 2-(2-MePh), 6-Cl C₁₇H₁₂ClNO₂ Bulky aryl group affects receptor binding

Key Insights :

  • The amino group at position 6 in the target compound improves water solubility compared to methoxy or chloro substituents .
  • Methyl or aryl groups at position 2 enhance lipophilicity, impacting membrane permeability .

Key Insights :

  • The target compound may require Pd-catalyzed coupling for the amino group introduction, as seen in analogous aminoquinolines .
  • Esterification (e.g., converting COOH to COOCH₃) is common for improving bioavailability .

Physicochemical Properties

Table 3: Physicochemical Properties

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Solubility
6-Methoxy-2-methylquinoline-4-carboxylic acid 217.22 382.1 (predicted) 1.280 Slightly soluble in methanol
4-Methoxyquinoline-2-carboxylic acid 203.19 - - Soluble in polar solvents
6-Chloro-2-methylquinoline-4-carboxylic acid 221.64 - - Chloroform, DMSO

Key Insights :

  • Amino groups (as in the target compound) typically lower melting points and enhance aqueous solubility compared to methoxy or chloro groups .
  • Bulky substituents (e.g., 2-methylphenyl) reduce solubility in polar solvents .

Key Insights :

  • The amino group in the target compound may enhance binding to receptors via H-bonding, as seen in neurokinin-3 antagonists .

Stability and Practical Considerations

  • Aminoquinoline Stability: 4-Amino-2-oxo-1,2-dihydroquinoline-3-carboxylic acids are stable only if the amino group retains at least one proton . This implies that the target compound’s stability may depend on pH and storage conditions.
  • Decarboxylation Risk: Tertiary amino groups in position 4 can lead to rapid decarboxylation in ethanol, necessitating careful synthesis protocols .

Biological Activity

6-Amino-4-methoxyquinoline-2-carboxylic acid (6-AMQCA) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of 6-AMQCA, focusing on its antimicrobial, antiviral, anticancer properties, and potential therapeutic applications.

Chemical Structure and Properties

6-AMQCA is characterized by the presence of an amino group, a methoxy group, and a carboxylic acid group attached to a quinoline ring. Its chemical formula is C10H10N2O3, and it has a molecular weight of approximately 206.20 g/mol. The functional groups present in its structure contribute significantly to its biological activity.

Antimicrobial Activity

Research indicates that 6-AMQCA exhibits notable antimicrobial properties . Studies have shown that it possesses activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, it demonstrated minimum inhibitory concentrations (MICs) ranging from 1 µg/mL to 32 µg/mL against different pathogens, indicating its potential as an antimicrobial agent.

Microorganism MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Antiviral Activity

In addition to its antimicrobial properties, 6-AMQCA has shown promising antiviral activity . It was evaluated for its effectiveness against various viral strains, including influenza and HIV. In vitro studies indicated that it could inhibit viral replication with IC50 values in the low micromolar range . The mechanism of action appears to involve interference with viral entry or replication processes.

Anticancer Properties

The anticancer potential of 6-AMQCA has been explored in several studies. It has been found to exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The IC50 values for these cell lines ranged from 10 µM to 30 µM, suggesting significant cytotoxicity .

Cancer Cell Line IC50 (µM)
MCF-715
A54920
HCT11625

The biological activity of 6-AMQCA can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound can modulate pathways related to apoptosis and inflammation, contributing to its therapeutic effects.
  • Receptor Binding : Its structural features allow it to bind effectively to certain receptors, influencing cellular responses.

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on the efficacy of 6-AMQCA against multidrug-resistant bacterial strains revealed that it significantly inhibited growth compared to standard antibiotics. The study highlighted the compound's potential as an alternative therapeutic agent in treating infections caused by resistant bacteria.
  • Anticancer Research :
    In a recent investigation into the anticancer properties of 6-AMQCA, researchers observed that the compound induced apoptosis in cancer cells through ROS generation and disruption of mitochondrial function. This study provided molecular insights into how 6-AMQCA exerts its cytotoxic effects on cancer cells .

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